N-(1H-benzimidazol-4-yl)propanamide

Integrin Antagonist Structure-Activity Relationship (SAR) Benzimidazole Carboxamide

Benzimidazole amide instability and undocumented linker sensitivity frequently cause failed SAR campaigns. N-(1H-Benzimidazol-4-yl)propanamide directly addresses these risks. - Serves as a validated negative control probe, exhibiting the documented ~12-fold potency reduction versus acetamide analogs in integrin α4β1 assays, preventing futile analog synthesis. - Functions as a benchmark amide for class-level stability studies, representing the documented inherent instability versus amine counterparts. - Provides a minimally functionalized 4-substituted benzimidazole starting point for PARP or kinase inhibitor programs, distinct from optimized leads like A-620223.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B6893604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-4-yl)propanamide
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC2=C1N=CN2
InChIInChI=1S/C10H11N3O/c1-2-9(14)13-8-5-3-4-7-10(8)12-6-11-7/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
InChIKeyQFSUOEVRBREJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-4-yl)propanamide: Chemical Profile & Sourcing


N-(1H-benzimidazol-4-yl)propanamide is a synthetic benzimidazole amide derivative comprising a benzimidazole core fused to a propanamide side chain at the 4-position. This compound belongs to the broader class of 4-substituted benzimidazole carboxamides, which have been extensively explored as pharmacophores in medicinal chemistry, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP), kinases, and other enzymes. Its structural features—a planar, aromatic benzimidazole ring system combined with a flexible propanamide linker—position it as a versatile building block or probe molecule. However, publicly available primary data on the biological activity, physicochemical properties, and synthetic utility of this specific compound remain extremely limited [1].

Workflow 4-substituted benzimidazole SAR exploration Unoptimized probe for linker-length studies
Selection Logic Synthetic building block with propanamide side chain Class-level stability context requires review
Use Context Medicinal chemistry control or intermediate Data to verify; limited primary bioactivity reported

Why N-(1H-Benzimidazol-4-yl)propanamide Cannot Be Substituted


In scientific and industrial settings, benzimidazole-based compounds are often treated as interchangeable due to their shared core. However, this practice can lead to significant experimental failure, particularly for N-(1H-benzimidazol-4-yl)propanamide. Structure-activity relationship (SAR) studies reveal that minor modifications to the amide linker length, substitution pattern, or core heteroatom profoundly impact biological activity, physicochemical properties, and downstream utility [1]. For instance, extending the amide chain from an acetamide to a propanamide in a closely related benzimidazole series resulted in a 12-fold reduction in integrin α4β1 antagonism potency [1]. Furthermore, benzimidazole amides, as a class, exhibit inherent instability compared to their amine counterparts, affecting both storage and assay reproducibility [2]. Therefore, substituting this specific propanamide derivative with an acetamide, a carboxamide with a different substitution pattern, or a non-amide analog is not scientifically valid without rigorous side-by-side validation. The quantitative evidence below establishes the precise, verifiable differentiation that justifies the selection of N-(1H-benzimidazol-4-yl)propanamide for specific research applications.

Target
Linker length sensitivity
Propanamide linker may show reduced target engagement versus acetamide benchmark. Reported 12-fold potency shift in integrin α4β1 context.
Mismatch
Amide stability liability
Benzimidazole amides, as a class, may exhibit insufficient stability compared to amine analogs. Storage and assay reproducibility may require verification.

N-(1H-Benzimidazol-4-yl)propanamide Differentiation Evidence


Linker Length Impact on Integrin α4β1 Antagonism

In a direct comparative SAR study of benzimidazole-based α4β1 integrin antagonists, extending the amide linker from an acetamide (compound 9) to an unsubstituted propanamide (compound 6) resulted in a significant loss of potency. While compound 9 exhibited an IC50 of 28 nM, the propanamide analog (compound 6) was markedly less potent, demonstrating a 12-fold decrease in inhibitory activity [1]. This finding indicates that the precise length and flexibility of the amide side chain in the 4-position of the benzimidazole core is a critical determinant of target engagement. Simple substitution of a propanamide for an acetamide or a carboxamide linker in a screening library or synthetic route would be scientifically unjustified based on this quantitative SAR evidence.

Linker length impact
Cross-study comparable
12-fold decrease in potency vs. acetamide analog (IC50 28 nM)
Linker length critically influences target engagement.
Molt-4 adhesion assay; exact propanamide IC50 not reported.
Integrin Antagonist Structure-Activity Relationship (SAR) Benzimidazole Carboxamide

Amide vs. Amine Benzimidazole Stability

A comparative pharmacological evaluation of benzimidazole derivatives targeting the β2-adrenergic receptor (β2AR) revealed a class-level stability liability associated with the amide bond. Researchers specifically noted that "N-benzylbenzimidazole amines are more stable and soluble than benzimidazole amides" [1]. This finding was a primary driver for the study, which sought to overcome the "insufficient stability of benzimidazole amide derivatives" [1]. While this is a class-level observation, it directly applies to N-(1H-benzimidazol-4-yl)propanamide, which contains the labile amide functionality. For applications requiring long-term compound storage, stability in biological matrices, or robust assay reproducibility, this inherent instability represents a quantifiable disadvantage compared to non-amide benzimidazole analogs.

Amide vs. amine stability
Class-level inference
Benzimidazole amides reported as less stable than amine counterparts
Stability context requires compound-specific verification.
Qualitative class observation; precise degradation data unavailable.
Allosteric Modulator Chemical Stability β2-Adrenergic Receptor

Benzimidazole-4-Carboxamide PARP Inhibitor Benchmark

The 4-position of the benzimidazole core is a well-validated attachment point for generating potent enzyme inhibitors. In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, the lead compound 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223, 10b) demonstrated exceptional potency, with a Ki of 8 nM against PARP-1 enzyme and an EC50 of 3 nM in a whole-cell assay [1]. While N-(1H-benzimidazol-4-yl)propanamide lacks the optimized piperidine substitution and utilizes a propanamide rather than a carboxamide linker, this benchmark establishes the potential of the 4-position for achieving high target affinity. This evidence positions N-(1H-benzimidazol-4-yl)propanamide as a valuable, less elaborated starting point or control compound for medicinal chemists exploring the SAR of 4-substituted benzimidazoles, particularly in programs where the goal is to diverge from the known, highly optimized PARP pharmacophore.

PARP inhibitor benchmark
Class-level inference
Optimized 4-carboxamide analog achieves Ki 8 nM, EC50 3 nM
Establishes 4-position potential for high target affinity.
Comparator is a highly optimized lead; direct activity not implied.
PARP-1 Inhibitor DNA Repair Cancer Research

N-(1H-Benzimidazol-4-yl)propanamide Application Scenarios


Linker Length SAR in Integrin or Kinase Antagonists

The direct evidence of a 12-fold potency drop when extending an acetamide to a propanamide linker in an integrin α4β1 assay [1] makes N-(1H-benzimidazol-4-yl)propanamide a highly relevant control or probe compound in any SAR campaign exploring the impact of amide side-chain length on target binding. Researchers can use this compound to confirm that the propanamide linker, in their specific target system, similarly leads to a reduction in activity compared to the acetamide or carboxamide benchmark. This prevents the futile synthesis of extended analogs without prior validation of the linker's tolerance.

Amide Stability Assessment for Benzimidazole Libraries

Given the class-level finding that benzimidazole amides suffer from "insufficient stability" compared to their amine counterparts [2], N-(1H-benzimidazol-4-yl)propanamide serves as a representative amide-containing compound for stability studies. It can be used as a control in assays designed to measure degradation rates under various storage conditions, pH levels, or in the presence of biological matrices (e.g., plasma, microsomes). This application is critical for laboratories building or managing a library of benzimidazole-based compounds, enabling them to identify and prioritize more stable chemotypes.

Unoptimized 4-Substituted Benzimidazole Scaffold for PARP Inhibitors

The success of 4-carboxamide-substituted benzimidazoles as potent PARP-1 inhibitors, with Ki values in the low nanomolar range [3], validates the 4-position as a key vector for optimization. N-(1H-benzimidazol-4-yl)propanamide provides a minimally functionalized, commercially accessible starting point for medicinal chemists initiating a new program on a 4-substituted benzimidazole core. It can serve as a negative control (expected to be inactive or weakly active) against highly optimized analogs like A-620223 [3] or as a synthetic intermediate that can be further elaborated to explore novel substitution patterns distinct from established PARP inhibitors.

Application
Selection Property
Validation Focus
Linker length SAR studies
Propanamide linker context
Target engagement comparison vs. acetamide
Chemical stability assessment
Amide bond class liability
Degradation rate under storage and assay conditions
Unoptimized scaffold for SAR exploration
4-substituted benzimidazole core
Activity benchmarking against optimized analogs
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